(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine is a chemical compound characterized by its unique chroman structure, which includes a methoxy group and a trifluoromethyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 247.22 g/mol. The chroman backbone consists of a fused benzene and tetrahydrofuran ring, contributing to its biological activity and potential applications in medicinal chemistry. The trifluoromethyl group enhances lipophilicity, making it an interesting subject for pharmaceutical research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease .
This compound falls under the classification of heterocyclic compounds, specifically within the chroman derivatives. Chromans are known for their diverse biological activities, including neuroprotective effects. The presence of both methoxy and trifluoromethyl groups in (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine contributes to its unique properties and potential therapeutic applications .
The synthesis of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine typically involves several steps, including:
The synthetic routes may vary based on the desired stereochemistry and functionalization of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play crucial roles in optimizing yields and purity.
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine features a bicyclic structure with distinct functional groups:
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine primarily involves its interaction with biological targets:
The physical properties include:
Key chemical properties include:
(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine has several scientific uses:
The synthesis of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine relies on enantioselective routes starting from chromanone intermediates. A pivotal method involves Kabbe condensation, where 2-hydroxy-4-methoxy-5-(trifluoromethyl)acetophenone undergoes cyclization with acrolein derivatives under pyrrolidine catalysis. This yields 6-methoxy-7-(trifluoromethyl)chroman-4-one, a key precursor. Subsequent reductive amination employs (R)- or (S)-BINAP-based chiral catalysts to achieve enantiomeric excess (ee) >90% for the S-isomer. The trifluoromethyl group’s strong electron-withdrawing nature necessitates mild reducing agents (e.g., NaBH₃CN) to preserve stereointegrity [1] [8].
Table 1: Key Intermediates for Enantioselective Synthesis
Intermediate | CAS No. | Molecular Formula | Role in Synthesis |
---|---|---|---|
6-Methoxy-7-(trifluoromethyl)chroman-4-one | - | C₁₁H₁₁F₃O₃ | Chiral reduction precursor |
(S)-7-(Trifluoromethyl)chroman-4-amine hydrochloride | 1392219-29-2 | C₁₀H₁₁ClF₃NO | Resolution agent for S-isomer |
2-Hydroxy-4-methoxy-5-(trifluoromethyl)acetophenone | - | C₁₀H₉F₃O₃ | Kabbe condensation substrate |
Asymmetric hydrogenation using Ru(II)-DuPhos complexes achieves high stereocontrol (up to 95% ee) for the chroman-4-amine scaffold. The trifluoromethyl group’s steric bulk requires tailored ligand geometries to prevent racemization. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates the R-enantiomer, leaving the desired S-amine untouched. This method yields enantiopure (>98% ee) product but suffers from 50% theoretical yield limitations. Recent advances exploit chiral Brønsted acid catalysis in imine reduction, though scalability remains challenging [1] [2] [8].
A solvent-free protocol leverages visible-light-mediated radical cyclization for C–N bond formation. o-Allyl phenyl isocyanates, derived from 2-hydroxy-4-methoxy-5-(trifluoromethyl)acetophenone, undergo carbamoylation via in situ-generated amidyl radicals. This cascade eliminates transition metals and proceeds under blue LED light with eosin Y as an organophotocatalyst. Yields reach 80% with excellent diastereoselectivity (>20:1 dr). The method circumvents heavy-metal contamination, aligning with green chemistry goals [2] [6].
Solvent-free Kabbe condensation reduces waste by 70% compared to traditional toluene-based routes. Reagent-grade pyrrolidine catalyst is recovered (>90%) via distillation. For reductive amination, DMSO-assisted activation enables direct amination of chromanones using ammonium acetate in acetic acid, bypassing halogenated solvents. E-factor analysis confirms a 40% reduction in process mass intensity. Additionally, microwave-assisted cyclization cuts reaction times from 12 hours to 30 minutes, slashing energy use [1] [6] [8].
Table 2: Environmental Metrics for Synthetic Protocols
Method | Solvent | E-Factor | Catalyst Recovery | Energy Use (kWh/mol) |
---|---|---|---|---|
Traditional Kabbe condensation | Toluene | 32.5 | None | 8.2 |
Solvent-free Kabbe condensation | None | 9.8 | >90% | 1.5 |
DMSO-assisted amination | AcOH/DMSO | 15.2 | Not applicable | 3.1 |
Microwave cyclization | Ethanol | 11.7 | None | 0.9 |
Batch synthesis struggles with exotherm management during chromanone cyclization and racemization risks during amination. Continuous-flow systems address these via:
Table 3: Continuous-Flow vs. Batch Production Metrics
Parameter | Batch Process | Continuous-Flow Process |
---|---|---|
Reaction Time | 48 hours | 4 hours |
Yield | 65% | 82% |
ee Purity | 88% | 96% |
Throughput | 200 g/day | 1.5 kg/day |
Solvent Waste | 300 L/kg | 85 L/kg |
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: